2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide
CAS No.: 175203-28-8
Cat. No.: VC0071439
Molecular Formula: C10H12Cl2N2OS
Molecular Weight: 279.179
* For research use only. Not for human or veterinary use.
![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide - 175203-28-8](/images/no_structure.jpg)
Specification
CAS No. | 175203-28-8 |
---|---|
Molecular Formula | C10H12Cl2N2OS |
Molecular Weight | 279.179 |
IUPAC Name | 2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]acetohydrazide |
Standard InChI | InChI=1S/C10H12Cl2N2O2S/c11-7-1-2-9(8(12)5-7)16-3-4-17-6-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15) |
Standard InChI Key | PHPLDKTYOALPDF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)OCCSCC(=O)NN |
Introduction
Chemical Structure and Properties
Structural Features
2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide has the molecular formula C₁₀H₁₂Cl₂N₂O₂S. The structure consists of several distinct components:
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A 2,4-dichlorophenyl ring with chlorine atoms at positions 2 and 4
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An ether linkage connecting the phenyl ring to an ethyl chain
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A sulfur atom incorporated into the linker region
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An acetohydrazide group (–CH₂CONHNH₂) at the terminal position
This arrangement creates a molecule with multiple functional groups capable of participating in various chemical interactions, particularly hydrogen bonding through the hydrazide group.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:
Property | Expected Value/Description |
---|---|
Physical appearance | White to off-white crystalline solid |
Molecular weight | 295.18 g/mol |
Solubility | Likely soluble in polar organic solvents (DMSO, DMF); limited water solubility |
Melting point | Expected range: 130-160°C (based on related acetohydrazides) |
Stability | Potentially sensitive to oxidation at the sulfur atom |
LogP | Approximately 2.5-3.0 (indicating moderate lipophilicity) |
Conformational Analysis
Synthesis Methods
Alternative Synthetic Approaches
Based on information from the patent literature regarding related dichlorophenoxy compounds, alternative synthetic routes might include:
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One-pot chlorination approaches using hydrochloric acid and oxidants in the presence of specific catalysts
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Direct functionalization of pre-formed 2,4-dichlorophenoxyethane derivatives
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Convergent synthesis involving separate preparation of the 2,4-dichlorophenoxy moiety and the ethylsulfanylacetohydrazide component
The reaction of phenoxy acetic acid with chlorinating agents under controlled conditions, as described in the patent literature, suggests that optimized conditions could be developed for the synthesis of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide with high yield and purity .
Analytical Characterization
Spectroscopic Analysis
Comprehensive spectroscopic characterization is essential for structure confirmation and purity assessment of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide.
Infrared Spectroscopy
Expected characteristic IR absorption bands would include:
Functional Group | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
N-H stretching | 3300-3500 | Hydrazide N-H stretching vibrations |
C=O stretching | 1650-1690 | Hydrazide carbonyl group |
C-O-C stretching | 1200-1250 | Aryl-alkyl ether linkage |
C-Cl stretching | 700-800 | Aryl chloride bonds |
C-S stretching | 600-700 | Thioether linkage |
Nuclear Magnetic Resonance Spectroscopy
¹H NMR analysis would likely reveal the following characteristic signals:
Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H | 7.0-7.5 | Complex pattern | 3H |
-NH₂ | 4.0-4.3 | Broad singlet | 2H |
-NH- | 8.5-9.0 | Broad singlet | 1H |
-OCH₂- | 4.0-4.2 | Triplet | 2H |
-CH₂S- | 2.8-3.0 | Triplet | 2H |
-SCH₂CO- | 3.2-3.4 | Singlet | 2H |
X-ray Crystallography
Based on crystallographic data from related compounds such as N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, several structural features might be anticipated:
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Potential monoclinic crystal system, similar to related compounds
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Hydrogen bonding networks involving the hydrazide functional group
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Distinctive packing arrangements influenced by Cl···N interactions, as observed in related structures where "the contact involves the para Cl atom of the 2,4-dichlorophenoxy group and the nitrogen atom of the N'-acetylacetohydrazide group"
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Trans conformation around the central N-N bond of the hydrazide group
The twist angle between the 2,4-dichlorophenoxy ring system and the acetohydrazide group would be of particular interest, as this could influence the compound's biological activity. For comparison, in N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, this angle was found to be 77.8(1)° .
Activity Type | Structural Basis | Potential Applications |
---|---|---|
Antimicrobial | Hydrazide moiety; chlorinated aromatic ring | Antibacterial and antifungal agents |
Anti-inflammatory | 2,4-dichlorophenoxy group | Inflammatory disorder treatments |
Enzyme inhibition | Multiple functional groups capable of hydrogen bonding | Enzyme-targeted therapeutics |
Antitumor | Hydrazide functionality | Cancer treatment research |
The combination of the 2,4-dichlorophenoxy group with the acetohydrazide moiety creates a molecule with potential dual functionality. The hydrazide group can participate in hydrogen bonding with biological targets, while the dichlorophenoxy component contributes lipophilicity and potential specific interactions with receptor sites.
Agricultural Applications
Given the structural similarity to known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the compound may have applications in agriculture:
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Potential herbicidal activity through mechanisms similar to phenoxyacetic acid derivatives
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Possible plant growth regulatory effects
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Potential insecticidal properties related to the hydrazide functionality, as diacylhydrazines have demonstrated insecticidal activities
Structure-Activity Relationships
Key Structural Determinants
Several structural elements may influence the biological activity of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide:
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The position and number of chlorine atoms on the phenyl ring significantly impact lipophilicity and electronic properties
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The ethylsulfanyl linker provides a specific distance and orientation between the phenoxy group and the acetohydrazide moiety
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The acetohydrazide group offers hydrogen bonding capabilities critical for target interaction
Comparison with Related Compounds
Structural differences between 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide and related compounds include:
Compound | Structural Differences | Impact on Properties |
---|---|---|
2,4-Dichlorophenoxyacetic acid | Lacks sulfur linker and hydrazide group | Different solubility profile and hydrogen bonding pattern |
N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | Direct connection between phenoxy and acetohydrazide groups | Different molecular flexibility and target interaction |
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine | Different core structure and functional groups | Different biological target profile |
The presence of the ethylsulfanyl linker in 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide likely confers unique conformational properties that distinguish it from direct phenoxyacetyl derivatives, potentially resulting in different biological activity profiles.
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